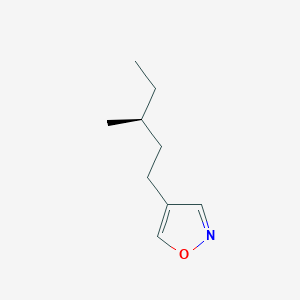
3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine typically involves multi-step organic reactions. The starting materials often include furan derivatives and isoxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-4-amine
- 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-3-amine
Uniqueness
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its unique functional groups and molecular arrangement can result in different reactivity and interactions with biological targets.
Properties
CAS No. |
37853-18-2 |
|---|---|
Molecular Formula |
C12H7N3O5 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H7N3O5/c16-15(17)12-4-3-8(19-12)7-13-11-6-9(14-20-11)10-2-1-5-18-10/h1-7H/b13-7+ |
InChI Key |
ZAJNTFMAJSFXJB-NTUHNPAUSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



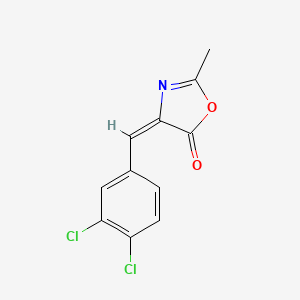
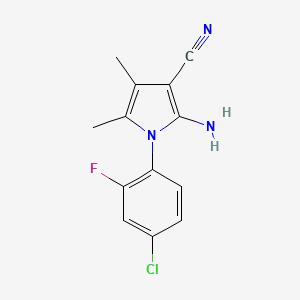
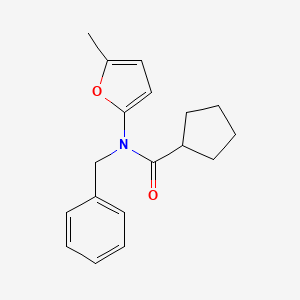
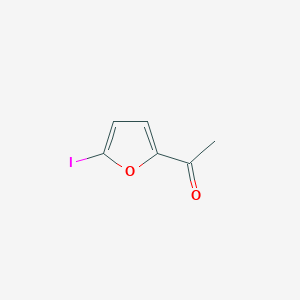
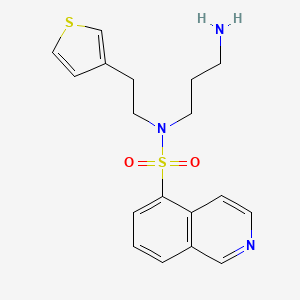
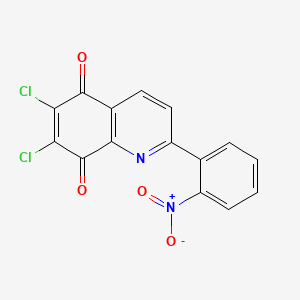
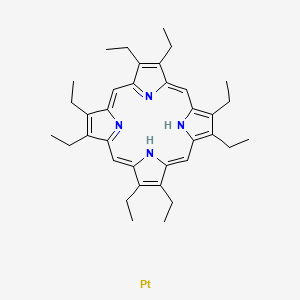
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)
